ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a fused pyrroloquinoxaline core. Its structure includes:
- Position 1: A 3-methylphenyl substituent, providing steric bulk and electron-donating effects.
- Position 3: An ethyl ester (-COOEt), influencing solubility and reactivity.
The molecular formula is C₂₀H₁₉N₄O₂ (calculated molecular weight: 347.40 g/mol).
Properties
IUPAC Name |
ethyl 2-amino-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-3-26-20(25)16-17-19(23-15-10-5-4-9-14(15)22-17)24(18(16)21)13-8-6-7-12(2)11-13/h4-11H,3,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYABHCTBKUOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis might be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as the induction of apoptosis in cancer cells. The compound may act by binding to enzymes or receptors, thereby modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogues include modifications to the aryl group at position 1, ester chain length, and additional functional groups. Selected examples are summarized below:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : Methyl (target compound) and hexyl groups enhance lipophilicity, favoring biological membrane penetration, while Cl and CF₃ groups improve surface adsorption in corrosion inhibition .
- Ester Chain Length : Ethyl esters balance solubility and stability; methyl esters (e.g., ) reduce steric hindrance, while heptyl esters (e.g., ) drastically increase logP (>6).
- Functional Group Diversity: Nitrile-substituted AHPQC demonstrates dual anodic-cathodic inhibition, outperforming ester derivatives in acidic environments .
Physicochemical Properties
Thermal Stability and Melting Points:
- Ethyl 2-amino-1-(2,5-dimethylphenyl) derivative: mp 248–251°C (orange crystals) .
- Methyl 2-amino-1-(4-ethoxycarbonylphenyl) derivative: mp >250°C due to enhanced crystallinity from dual ester groups .
- AHPQC : Decomposes above 300°C, attributed to stable aromatic and nitrile groups .
Spectroscopic Data:
- ¹³C NMR: Quinoxaline carbons appear at δ 120–150 ppm; ester carbonyls at δ 164–165 ppm .
- MS : Molecular ion peaks align with calculated masses (e.g., m/z 362 for C₂₁H₂₂N₄O₂ ).
Corrosion Inhibition:
- AHPQC : Achieves 91% inhibition efficiency in 1 M HCl via Langmuir adsorption (ΔG°ads = −37 kJ/mol), combining physical and chemical adsorption mechanisms . Discrepancies in adsorption type (physical vs. chemisorption) may arise from protonation states in acidic media .
- Chlorophenyl Derivatives : Higher inhibition efficiency (e.g., 3,5-dichloro derivative ) compared to methylphenyl analogues due to stronger dipole interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
